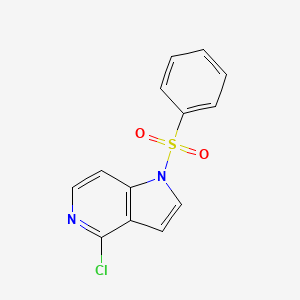

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Vue d'ensemble

Description

1-(Phenylsulfonyl)-4-chloro-5-azaindole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a phenylsulfonyl group and a chlorine atom in the structure of this compound imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.

Méthodes De Préparation

The synthesis of 1-(Phenylsulfonyl)-4-chloro-5-azaindole typically involves the reaction of 4-chloro-5-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of advanced purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

1-(Phenylsulfonyl)-4-chloro-5-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azaindoles, while coupling reactions produce biaryl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Phenylsulfonyl)-4-chloro-5-azaindole features a heterocyclic structure that includes:

- Azaindole Core : A five-membered ring containing nitrogen, which is known for its biological activity.

- Phenylsulfonyl Group : Enhances solubility and bioactivity, influencing pharmacokinetic properties.

- Chlorine Atom : Contributes to the compound's reactivity and potential for substitution reactions.

The compound's CAS number is 1227267-17-5, indicating its unique identification in chemical databases.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Notable applications include:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial in the regulation of cell division and survival. Research indicates that it may selectively inhibit specific kinases involved in cancer progression, making it a candidate for cancer therapy .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting key enzymes in cancer cells. The phenylsulfonyl group enhances binding affinity to target proteins, potentially leading to improved efficacy against various cancers .

Biological Research

The biological activity of this compound extends to:

- Antimicrobial Properties : The compound and its derivatives have been evaluated for antibacterial and antifungal activities. Preliminary studies suggest effectiveness comparable to standard antibiotics .

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the development of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical modifications through substitution reactions.

Case Study 1: Kinase Inhibition

A study investigating the interaction of this compound with Cdc7 kinase revealed significant inhibitory activity. The research highlighted the importance of the phenylsulfonyl group in enhancing binding affinity, suggesting that modifications to this moiety could yield even more potent inhibitors .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of derivatives showed that certain modifications led to enhanced activity against resistant bacterial strains. This underscores the compound's versatility and potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)-4-chloro-5-azaindole involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the chlorine atom and azaindole moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparaison Avec Des Composés Similaires

1-(Phenylsulfonyl)-4-chloro-5-azaindole can be compared with other indole derivatives such as:

1-(Phenylsulfonyl)-3-chloroindole: Similar in structure but with the chlorine atom at a different position, leading to variations in chemical reactivity and biological activity.

1-(Phenylsulfonyl)-5-azaindole:

1-(Phenylsulfonyl)-4-bromo-5-azaindole: Contains a bromine atom instead of chlorine, resulting in different reactivity in substitution and coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

1-(Phenylsulfonyl)-4-chloro-5-azaindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

- Chemical Structure : The compound features a phenylsulfonyl group attached to a 4-chloro-5-azaindole core, which is known for its diverse biological properties.

- CAS Number : 209286-78-2

- Molecular Formula : C10H8ClN3O2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Azaindole derivatives are recognized for their ability to inhibit specific kinases, which play crucial roles in cellular signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which can lead to the modulation of cell proliferation and apoptosis.

- Target Interaction : It interacts with proteins involved in critical signaling pathways, potentially influencing processes such as cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colorectal) | 0.02 | Potent inhibition |

| HepG2 (Liver) | 0.8 | Moderate inhibition |

| A549 (Lung) | 1.5 | Moderate inhibition |

These results suggest that the compound has a strong potential as an anticancer agent, particularly against colorectal cancer cells.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects, particularly regarding its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders.

Case Studies

- Inhibitory Effects on Tumor Growth : A study evaluated the effects of this compound on tumor organoids derived from human cancers. The results indicated a dose-dependent inhibition of tumor growth, supporting its potential as an anticancer therapeutic agent.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces cell cycle arrest in the G1 phase and promotes apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other azaindole derivatives:

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| 7-Azaindole Derivative | CDK8 Inhibition | 0.5 |

| Pyrrolidine Analog | Various Kinases | 0.3 |

This comparison highlights that while there are other potent azaindole derivatives, this compound displays unique selectivity and potency against specific targets.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.